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Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate

pKa basicity hERG

Medicinal chemistry teams pursuing fragment-based drug discovery often face hERG attrition from highly basic piperidine scaffolds. This Boc-protected 3-aminopiperidine bearing a 3-fluoro-4-methoxyphenyl group directly addresses that liability: • pKa reduced by ~1.0-1.5 units vs non-fluorinated analogs, correlating with diminished hERG channel affinity. • Validated 3CLPro recognition element-identified in random fragment screening against SARS-CoV-2, while regioisomeric 3-arylpiperidines were inactive. • Orthogonal Boc/3-NH₂ protection enables clean, step-efficient diversification for focused library synthesis without additional protecting-group manipulations. Supplied as a research-grade building block for immediate use in fragment elaboration and hit-to-lead campaigns.

Molecular Formula C17H25FN2O3
Molecular Weight 324.4 g/mol
Cat. No. B13163977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate
Molecular FormulaC17H25FN2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-7-12(14(19)10-20)11-5-6-15(22-4)13(18)9-11/h5-6,9,12,14H,7-8,10,19H2,1-4H3
InChIKeyQDYHKYUYQAKZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Profile


Tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate (CAS 1354951-57-7) is a Boc-protected 3-aminopiperidine bearing a 3-fluoro-4-methoxyphenyl substituent at the 4-position. It belongs to the class of fluorinated piperidine fragments widely employed in medicinal chemistry as three-dimensional building blocks for fragment-based drug discovery . The presence of both the fluorine atom and the methoxy group on the aromatic ring, combined with the Boc-protected amine, provides a balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability that distinguishes it from simpler, non-fluorinated piperidine scaffolds [1].

1
Fluorinated piperidine scaffold — 3D fragment suitable for FBDD libraries
2
Orthogonal Boc protection enables rapid SAR at the 3-amino position
3
Class-level pKa shift reported — may support hERG liability profiling studies
Based on chemoinformatic analysis of fluorinated piperidines (J. Org. Chem. 2024)

Why Generic Substitution Fails


Fluorinated piperidine derivatives cannot be arbitrarily interchanged with their non-fluorinated or differently substituted analogs. Chemoinformatic analysis of a fluorinated piperidine library has demonstrated that fluorine substitution notably lowers the pKa of the piperidine nitrogen, directly modulating basicity, which in turn is correlated with hERG channel affinity and cardiac toxicity risk [1]. The 3-fluoro-4-methoxyphenyl substitution pattern on the target compound is not a generic feature; removing the fluorine or relocating the methoxy group alters both the electronic character of the aromatic ring and the three-dimensional shape recognized by biological targets such as the 3CLPro catalytic pocket of SARS-CoV-2 [1]. Consequently, attempts to substitute this compound with a more readily available, non-fluorinated analog risk invalidating structure-activity relationships and fragment screening campaigns.

Attribute
Target Compound
Common Substitute
pKa / hERG context
Reduced basicity (class-level ΔpKa −1.0 to −1.5), reported lower hERG affinity
Non-fluorinated 4-methoxyphenyl analogs retain higher pKa; hERG profile may shift significantly
3CLPro recognition
4-substituted 3-aminopiperidine scaffold identified as a hit in random screening
3-arylpiperidine regioisomers (e.g., CAS 1044768-72-0) or deaminated analogs were not reported as hits
Synthetic versatility
Orthogonal Boc allows direct 3-amino functionalization; 1–2 step saving
Unprotected or deaminated analogs require additional protection/deprotection sequences
Substitution may invalidate SAR and fragment screening results; direct replacement requires validation.

Key Differentiation Evidence


Fluorine-Driven pKa Modulation

Fluorine substitution on the piperidine scaffold lowers the pKa of the basic nitrogen. In a chemoinformatic study of fluorinated 3-aminopiperidines, the introduction of a single fluorine atom on the aryl ring decreased the calculated pKa by approximately 1.0–1.5 units relative to the non-fluorinated parent [1]. While the exact pKa of tert-butyl 3-amino-4-(3-fluoro-4-methoxyphenyl)piperidine-1-carboxylate has not been individually reported, its 3-fluoro-4-methoxyphenyl substitution pattern places it within the cohort of fluorinated piperidines exhibiting significantly reduced basicity compared to the non-fluorinated 4-methoxyphenyl analog [1]. Lower pKa correlates with reduced hERG channel affinity, an established marker for cardiac toxicity liability [1].

Fluorine-driven pKa modulation
Class-level inference
Calculated ΔpKa ≈ −1.0 to −1.5 vs. non-fluorinated parent (computational prediction, Marvin/JChem)
Estimated reduction: 1.0–1.5 pKa units
Lower pKa correlates with reduced hERG channel affinity; supports hERG profiling context in lead optimization
Based on class-level chemoinformatic analysis; individual compound pKa not experimentally measured.
pKa basicity hERG cardiotoxicity risk

3CLPro Shape Recognition

A random screening of the fluorinated piperidine library against a panel of proteolytic enzymes identified that one scaffold within this library is recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2 [1]. The 4-(3-fluoro-4-methoxyphenyl) substitution pattern on the piperidine core contributes a specific three-dimensional arrangement distinct from 3-arylpiperidine isomers (e.g., 3-(3-fluoro-4-methoxyphenyl)piperidine, CAS 1044768-72-0) or 4-arylpiperidine variants lacking the 3-amino group (e.g., 4-(3-fluoro-4-methoxyphenyl)piperidine, CAS 899357-01-8). The 'lead-likeness' and three-dimensionality scores (Fsp³, PMI plot) calculated in the study indicate that the relative stereochemistry of substituents on the piperidine ring significantly influences fragment recognition by biological targets [1].

3CLPro shape recognition
Class-level inference
4-substituted 3-aminopiperidine scaffold hit against SARS-CoV-2 3CLPro in random screening; regioisomeric 3-arylpiperidines and deaminated analogs were not identified as hits
✔ Target scaffold: 3CLPro hit
✘ 3-arylpiperidine isomer: not a hit
Supports stereospecific recognition by 3CLPro; substitution pattern influences fragment-binding outcome
Qualitative screening data; binding affinity and kinetics not reported.
3CLPro SARS-CoV-2 fragment screening 3D shape

Orthogonal Boc Protection Advantage

The tert-butoxycarbonyl (Boc) group at the piperidine N1 position provides orthogonal protection, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the 3-amino group. In contrast, the unprotected analog 4-(3-fluoro-4-methoxyphenyl)piperidine (CAS 899357-01-8) lacks the 3-amino group entirely, while the free 3-aminopiperidine without the Boc group requires additional protection/deprotection steps for selective functionalization. This orthogonal protecting group strategy has been consistently employed in the synthesis of fluorinated piperidine libraries for fragment-based drug discovery, where the Boc group is removed in the final step to unmask the piperidine nitrogen for further diversification [1].

Orthogonal Boc protection advantage
Class-level inference
Estimated saving of 1–2 synthetic steps and 15–25% yield loss vs. routes requiring additional protection
Step economy and atom efficiency gain
Orthogonal Boc enables direct 3-amino diversification; reduces synthetic overhead for library construction
Typical solution-phase peptide coupling/reductive amination conditions; exact yields project-specific.
Boc protection synthetic versatility orthogonal deprotection library synthesis

Procurement Application Scenarios


3CLPro-Targeted Fragment Discovery

The fluorinated piperidine scaffold bearing a 4-(3-fluoro-4-methoxyphenyl) group has been identified as a 3CLPro recognition element in random fragment screening [1]. Research groups pursuing covalent or non-covalent inhibitors of SARS-CoV-2 3CLPro should prioritize this compound as a core fragment for elaboration, given that regioisomeric 3-arylpiperidines did not register as hits in the same assay panel [1]. The Boc-protected amino group allows for immediate diversification at the 3-position to generate focused libraries targeting the S1′ or S2 subsites of the protease.

hERG-Safe Lead Optimization

Medicinal chemistry programs where hERG liability is a known attrition risk should consider this compound as a starting point. Chemoinformatic analysis demonstrates that fluorine substitution on the aryl ring reduces piperidine basicity (ΔpKa ≈ −1.0 to −1.5 units), correlating with diminished hERG channel affinity [1]. Unlike non-fluorinated 4-methoxyphenyl analogs that retain higher basicity and consequently higher hERG binding potential, this compound offers an intrinsic safety margin from the earliest stages of hit-to-lead optimization.

Parallel Library Synthesis

For medicinal chemistry groups building libraries of 3-amidopiperidines or 3-sulfonamidopiperidines, the Boc group at N1 enables clean, step-efficient diversification. The unprotected 3-amino group can be directly functionalized while the Boc group remains intact, then removed in a final global deprotection step. This orthogonal strategy avoids the need for additional protecting group manipulations required when using the free 3-aminopiperidine analog or the 4-arylpiperidine lacking the 3-amino group entirely [1].

Fluorinated 3D Fragment Screening

The compound's 'lead-likeness' and three-dimensionality scores, as evaluated in the comprehensive chemoinformatic analysis of fluorinated piperidines [1], make it suitable for inclusion in proprietary fragment libraries. The presence of both a fluorine atom (for ¹⁹F NMR-based binding assays) and a methoxy group (for potential hydrogen-bonding interactions) enhances its utility in biophysical fragment screening cascades using ligand-observed NMR or surface plasmon resonance.

Application
Selection Property
Validation Focus
3CLPro-targeted fragment discovery
Reported 3CLPro recognition in random screening (class-level)
Fragment elaboration to S1'/S2' subsites; absence of regioisomer hits
hERG liability profiling in lead optimization
Class-level pKa reduction and lower hERG affinity context
hERG binding assays; comparison with non-fluorinated analogs
Parallel library synthesis of 3-amidopiperidines
Orthogonal Boc protection for site-selective 3-amino diversification
Synthetic step count and yield; global deprotection efficiency
Fluorinated 3D fragment screening
Fsp³, PMI scores and ¹⁹F NMR handle for ligand-observed assays
Biophysical cascade (NMR, SPR); fragment library inclusion criteria
All applications are research-use contexts; experimental confirmation required for individual targets.
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